molecular formula C9H6O3 B1281939 Benzofuran-7-carboxylic acid CAS No. 90484-22-3

Benzofuran-7-carboxylic acid

Cat. No.: B1281939
CAS No.: 90484-22-3
M. Wt: 162.14 g/mol
InChI Key: QMHILIQFOBNARN-UHFFFAOYSA-N
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Description

Benzofuran-7-carboxylic acid is a heterocyclic organic compound that features a benzofuran ring fused with a carboxylic acid group at the 7th position. This compound is part of the benzofuran family, known for its diverse biological activities and significant applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-7-carboxylic acid typically involves the cyclization of o-hydroxybenzophenone derivatives. One common method includes the dehydration of o-hydroxybenzophenone under acidic conditions to form the benzofuran ring, followed by carboxylation at the 7th position . Another approach involves the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzofuran-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Benzofuran-7-carboxylic acid can be compared with other benzofuran derivatives such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group at the 7th position allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHILIQFOBNARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536130
Record name 1-Benzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90484-22-3
Record name 1-Benzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran-7-Carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 0.25 g (0.99 mmol) of 7-Carbomethoxybenzofuran and 0.1 mL of K2CO3 (1N in water) in 6 mL of methanol was stirred at it for 24 h. The reaction mixture was filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes: ethyl acetate, 4:1, then ethyl acetate: methanol, 9:1) to give 0.15 g of the title compound.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(1)-(i) A mixture of 420 mg of methyl benzofuran-7-carboxylate, 5 ml of an aqueous 10% sodium hydroxide solution and 5 ml of methanol is stirred at room temperature for 1 hour. The reaction mixture is evaporated to remove solvent. The residue is dissolved in water and the solution is acidified with 10% hydrochloric acid. The resultant crystals are collected by filtration and dried to give 321 mg of benzofuran-7-carboxylic acid as colorless crystals.
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research by [] presents a novel synthesis method for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the production of prucalopride. This method boasts several advantages over conventional approaches:

    Q2: How do structural differences within this class of compounds affect their activity?

    A2: Research by [] investigates the structure-activity relationship of several 4-amino-5-chloro-2,3-dihydrothis compound derivatives, including prucalopride, as 5-HT4 receptor agonists. The study highlights the following:

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